8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Academic Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom as part of the ring. These structures are of immense importance in academic research for several reasons. They are fundamental components of many biologically active natural products, including alkaloids, vitamins, and hormones. mdpi.comelsevierpure.com In fact, a significant percentage of unique small-molecule drugs approved by the FDA contain a nitrogen heterocyclic scaffold. mdpi.com
The presence of nitrogen atoms in a heterocyclic ring imparts specific physicochemical properties to the molecule, such as the ability to form hydrogen bonds, which can be crucial for binding to biological targets like enzymes and receptors. mdpi.com This makes them privileged scaffolds in drug discovery and medicinal chemistry. nih.gov Researchers continuously explore new methods for the synthesis and modification of these compounds to develop novel therapeutic agents and functional materials. nih.govelsevierpure.com Their diverse applications span pharmaceuticals, agrochemicals, and dyes. elsevierpure.com
Overview of Triazolo[4,3-a]pyrazine Core Structures in Chemical Synthesis and Research
The triazolo[4,3-a]pyrazine core is a fused heterocyclic system that consists of a triazole ring fused to a pyrazine (B50134) ring. This scaffold is a subject of intensive study due to its versatile chemical nature and broad spectrum of biological activities. researchgate.netnih.gov The unique arrangement of nitrogen atoms in this fused system allows for various chemical modifications, leading to a wide array of derivatives.
In chemical synthesis, the triazolo[4,3-a]pyrazine scaffold serves as a key building block for creating more complex molecules. researchgate.netnih.gov Synthetic routes often involve the cyclization of a substituted pyrazine with a hydrazine (B178648) derivative. frontiersin.orgnih.gov The resulting core can then be further functionalized at different positions to fine-tune its properties. Research has demonstrated that derivatives of this core structure exhibit a range of biological activities, including but not limited to antibacterial, antimalarial, and anticonvulsant properties. nih.govnih.gov
The versatility of the triazolo[4,3-a]pyrazine scaffold lies in its capacity for substitution at multiple sites around the fused ring system. This allows chemists to systematically alter the molecule's steric and electronic properties, which in turn influences its biological activity. For instance, modifications can be made to improve target specificity, enhance potency, and optimize pharmacokinetic profiles.
This structural adaptability has made the triazolo[4,3-a]pyrazine core a valuable template in the design of kinase inhibitors, which are crucial in cancer therapy. frontiersin.orgrsc.org By attaching different functional groups, researchers can create libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The electron-deficient nature of this nitrogen-rich heterocycle also makes it an interesting subject for fundamental studies in physical organic chemistry. nih.gov
Research Context of 8-PhenylCurrent time information in Lehigh County, US.researchgate.netnih.govtriazolo[4,3-a]pyrazine and its Analogues
The specific compound, 8-Phenyl Current time information in Lehigh County, US.researchgate.netnih.govtriazolo[4,3-a]pyrazine, is characterized by a phenyl group attached at the 8-position of the triazolopyrazine core. Research into this compound and its analogues is often driven by the quest for new therapeutic agents. For example, studies have investigated the synthesis and biological evaluation of various substituted triazolo[4,3-a]pyrazines as potential inhibitors of human renin, an enzyme involved in blood pressure regulation. nih.gov
In other research, analogues of 8-Phenyl Current time information in Lehigh County, US.researchgate.netnih.govtriazolo[4,3-a]pyrazine have been synthesized and tested for their anticonvulsant activity. acs.org The introduction of different substituents on the phenyl ring or at other positions of the triazolopyrazine nucleus allows for the exploration of structure-activity relationships (SAR), providing insights into how molecular structure correlates with biological function. For instance, a series of 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives were investigated as antagonists for the human A2A adenosine (B11128) receptor. nih.gov
The following table presents data on the inhibitory activities of some Current time information in Lehigh County, US.researchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives against various cancer cell lines, illustrating the therapeutic potential of this class of compounds.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met Kinase IC₅₀ (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 0.026 |
| 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | 0.048 |
Data sourced from studies on the antiproliferative activities of Current time information in Lehigh County, US.researchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives. frontiersin.orgrsc.org
The data indicates that these compounds show potent activity against the tested cancer cell lines and the c-Met kinase, a target in cancer therapy.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88066-96-0 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
8-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-11-14-13-8-15(11)7-6-12-10/h1-8H |
InChI Key |
VPNPQFLUJNSFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Phenyl 1 2 3 Triazolo 4,3 a Pyrazine and Derivatives
Established Synthetic Routes to the Triazolo[4,3-a]pyrazine Core
The synthesis of the researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine core is a well-documented area of heterocyclic chemistry, with several established routes that offer flexibility in accessing a range of derivatives. These methods primarily involve the construction of the triazole ring onto a pre-existing pyrazine (B50134) moiety.
Cyclization Reactions for Core Formation
Cyclization reactions are the cornerstone of forming the triazolo[4,3-a]pyrazine system. These reactions typically involve the condensation of a hydrazine-substituted pyrazine with a suitable one-carbon unit, which can be introduced in various forms such as dicarbonyl compounds, nitriles, or ortho-esters. The choice of cyclizing agent and reaction conditions can influence the yield and purity of the final product.
A common approach to forming fused 1,2,4-triazole (B32235) rings involves the reaction of a hydrazine (B178648) derivative with a dicarbonyl compound. nih.govmdpi.com In the context of triazolo[4,3-a]pyrazines, this would typically involve the condensation of a 2-hydrazinopyrazine with a suitable dicarbonyl species. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final fused heterocyclic system. researchgate.net While this method is a general strategy for related azole systems, its specific application to 8-Phenyl researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine would necessitate the use of a phenyl-substituted pyrazine precursor.
Another established method for the formation of fused 1,2,3-triazole systems, which shares mechanistic principles with the formation of 1,2,4-triazoles, is the cyclization of a heterocyclic diamine with a nitrite (B80452) source. nih.gov This method typically involves the diazotization of one of the amino groups, followed by an intramolecular cyclization. For the synthesis of researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazines, a suitably substituted pyrazine diamine would be the required starting material. The reaction of 3,4-diaminopyridines with nitric acid in concentrated sulfuric acid has been shown to lead to cyclization and the formation of 1H- researchgate.netmdpi.comresearchgate.nettriazolo[4,5-c]pyridine 2-oxide derivatives, demonstrating the feasibility of such cyclizations. researchgate.net
Ortho-esters, such as triethoxy methane (B114726) and triethyl orthoacetate, are effective reagents for the cyclization of 2-hydrazinopyrazines to form the corresponding researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine core. nih.govnih.govfrontiersin.org For instance, 2-chloro-3-hydrazinopyrazine can be condensed with (2,2,2-triethoxyethyl)benzenes to provide 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazines. nih.gov Similarly, 2-hydrazino-3-chloropyrazine can be cyclized with triethoxy methane to synthesize the key intermediate 8-chloro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine. nih.govfrontiersin.org This intermediate is then poised for further functionalization. The general applicability of this method suggests its utility for the synthesis of 8-phenyl derivatives, provided the appropriate phenyl-substituted pyrazine precursor is used.
The following table summarizes the use of ortho-esters in the synthesis of triazolo[4,3-a]pyrazine derivatives:
| Starting Material | Ortho-ester | Product | Reference |
| 2-chloro-3-hydrazinopyrazine | (2,2,2-triethoxyethyl)benzenes | 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazines | nih.gov |
| 2-hydrazino-3-chloropyrazine | Triethoxy methane | 8-chloro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | nih.govfrontiersin.org |
| 2-hydrazino-3-chloropyrazine | Triethyl orthoacetate | 3-methyl-8-chloro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | frontiersin.org |
Acid-catalyzed cyclization is a frequently employed strategy for the synthesis of fused heterocyclic systems. In the context of triazolo[4,3-a]pyrazines, cyclization of a hydrazine-substituted piperazine (B1678402) in the presence of concentrated hydrochloric acid can yield the desired 1,2,4-triazolo-[4,3-a]pyrazine core. researchgate.netmdpi.comnih.gov For example, the synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine has been achieved by the cyclization of an intermediate in the presence of concentrated hydrochloric acid. mdpi.comnih.gov Another patent describes the intramolecular dehydration of a hydrazone using hydrochloric acid to generate the triazole ring. google.com This method's utility is underscored by its application in the synthesis of various pyrazolo[4,3-e] researchgate.netmdpi.comnih.govtriazines, where phenylhydrazones of 5-acyl-1,2,4-triazines undergo ring closure in the presence of hydrochloric acid. clockss.org
Nucleophilic Substitution Approaches to Pyrazine Ring Functionalization
Once the researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine core is established, particularly with a leaving group such as a halogen on the pyrazine ring, nucleophilic substitution reactions provide a powerful tool for introducing a wide array of functional groups. nih.govnih.gov The position of substitution is influenced by the electronic nature of the heterocyclic system.
A common precursor for such functionalization is 8-chloro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine, which can be synthesized from 2,3-dichloropyrazine (B116531). nih.govfrontiersin.orgresearchgate.net The chlorine atom at the 8-position is susceptible to displacement by various nucleophiles. For instance, reaction with 4-aminophenol (B1666318) or 2-fluoro-4-aminophenol can be used to introduce aryloxy substituents. nih.govfrontiersin.org Similarly, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been prepared by reacting the corresponding 8-chloro derivatives with methylamine (B109427) or ammonia. nih.gov
Interestingly, reactions of nucleophiles with 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines can lead to tele-substitution, where the nucleophile attacks at the 8-position rather than the expected ipso-substitution at the 5-position. researchgate.netacs.org This phenomenon is dependent on the nature of the halogen and the nucleophile. acs.org
The following table provides examples of nucleophilic substitution reactions on the triazolo[4,3-a]pyrazine ring:
| Substrate | Nucleophile | Product | Reference |
| 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazines | Methylamine/Ammonia | 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines | nih.gov |
| 8-chloro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | 4-Aminophenol | 8-(4-aminophenoxy)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | nih.govfrontiersin.org |
| 8-chloro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | 2-Fluoro-4-aminophenol | 8-(2-fluoro-4-aminophenoxy)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | nih.govfrontiersin.org |
| 5-halo-1,2,4-triazolo[4,3-a]pyrazines | Amines | 8-amino-substituted derivatives (tele-substitution) | researchgate.netacs.org |
Hydrazine Group Substitution
A common and fundamental method for constructing the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine ring system involves the initial introduction of a hydrazine group onto a pyrazine precursor. This is typically achieved through a nucleophilic substitution reaction where a halogenated pyrazine is treated with hydrazine hydrate (B1144303).
For instance, the synthesis of key intermediates for certain nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives begins with 2,3-dichloropyrazine. nih.govfrontiersin.org In this process, one of the chlorine atoms is displaced by the hydrazine group via a nucleophilic reaction, typically conducted in a solvent like ethanol (B145695) at elevated temperatures. nih.govfrontiersin.org This initial substitution is a crucial step that sets the stage for the subsequent cyclization to form the triazole ring. The resulting 2-chloro-3-hydrazinopyrazine can then be cyclized with reagents like triethoxymethane to form the fused triazole ring, yielding an 8-chloro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine intermediate. nih.govfrontiersin.org This intermediate is then poised for further functionalization at the 8-position.
Halogen Atom Substitution
Halogen atom substitution is a versatile strategy for the functionalization of the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold, particularly at the 8-position. Starting with an 8-halogenated core, various nucleophiles can be introduced to generate a library of derivatives.
The nature of the substitution can be complex, sometimes leading to unexpected products. Studies have shown that nucleophilic aromatic substitution on halogenated nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazines can result in either direct ipso-substitution (where the nucleophile replaces the halogen at the same position) or tele-substitution (where the nucleophile attacks a different position on the ring, leading to rearrangement). acs.org For example, while 8-halogenated variants of the triazolopyrazine core generally yield the expected ipso-substituted products, other isomers might lead to different outcomes. acs.org The reaction conditions, such as the solvent and the nature of the nucleophile, can significantly influence the reaction pathway. For example, amines, alcohols, and thiols have been successfully used as nucleophiles to displace a halogen at the 8-position, often in the presence of a base or with the aid of a catalyst. acs.org
Advanced Synthetic Strategies for 8-Phenylnih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine Analogues
More advanced synthetic methodologies have been developed to create complex analogues of 8-phenyl nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine, allowing for greater molecular diversity and the introduction of specific functionalities.
Amide Condensation Reactions
Amide condensation reactions are a powerful tool for elaborating the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine core, particularly for attaching amino acid moieties or other acyl groups. This method is often employed in the later stages of a synthetic sequence to build more complex molecules.
In one approach, a key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine hydrochloride salt, is coupled with Boc-protected amino acids, such as Boc-L-phenylalanine. nih.gov The condensation is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534). nih.gov This reaction forms an amide bond between the pyrazine nitrogen and the amino acid's carboxyl group, leading to the desired derivative. nih.gov Subsequent deprotection of the Boc group yields the final product. nih.gov
Table 1: Examples of Amide Condensation for nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine Analogues
| Starting Triazolopyrazine | Amino Acid Derivative | Coupling Agent | Product | Reference |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | Boc-L-phenylalanine | DCC | Tert-Butyl (S)-(1-oxo-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazin-7(8H)-yl)propan-2-yl)carbamate | nih.gov |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | Boc-L-tryptophan | DCC | Tert-Butyl (S)-(1-(3-(trifluoromethyl)-5,6-dihydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazin-7(8H)-yl)-1-oxo-3-(1H-indol-3-yl)propan-2-yl)carbamate | nih.gov |
Ring-Opening and Subsequent Cyclization Sequences
Ring-opening and subsequent cyclization offer an elegant pathway to construct the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold from different heterocyclic precursors. This strategy can provide access to unique substitution patterns that might be difficult to achieve through more linear synthetic routes.
A notable example involves the use of a 1,3,4-oxadiazole (B1194373) intermediate. The synthesis of a key scaffold, 3-(trifluoromethyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine, can be achieved starting from ethyl trifluoroacetate. nih.gov The process involves the formation of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (B23810). This oxadiazole then undergoes a ring-opening reaction when treated with a nucleophile like ethylenediamine (B42938) at low temperatures. nih.gov This is followed by a subsequent intramolecular cyclization to form a piperazin-2-ylidene)acetohydrazide intermediate. nih.gov The final step is an acid-catalyzed cyclization which yields the desired 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine. nih.gov
Coupling Reactions and Aryl Group Introduction
The introduction of an aryl group, such as the phenyl group at the 8-position, is often accomplished using modern cross-coupling reactions. These methods provide a powerful and efficient means of forming carbon-carbon bonds.
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are indispensable for the synthesis of 8-phenyl nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine and its derivatives. The Suzuki and Sonogashira reactions are prominent examples. researchgate.netresearchgate.net
The Suzuki coupling, for instance, involves the reaction of an 8-halo- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly efficient for creating the C-C bond between the pyrazine core and the phenyl ring. Similarly, the Sonogashira coupling can be used to introduce alkynyl-phenyl groups by reacting an 8-halo-triazolopyrazine with a terminal alkyne, such as phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net These reactions are valued for their functional group tolerance and broad applicability in synthesizing a wide array of arylated and heteroarylated nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazines. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |
| 8-Chloro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ / Base | Suzuki Coupling | 8-Phenyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | researchgate.net |
| 8-Chloro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling | 8-(Phenylethynyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | researchgate.net |
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) offers a powerful strategy for introducing molecular diversity into complex scaffolds like the prepchem.comnih.govtriazolo[4,3-a]pyrazine core, thereby avoiding the need for lengthy de novo syntheses. nih.gov This approach is particularly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. Radical chemistry, including photoredox catalysis, has emerged as a prominent tool for the LSF of this heterocyclic system. nih.gov
One notable application involves the methylation of the triazolopyrazine scaffold using photoredox catalysis. nih.gov For instance, various derivatives of the core structure have been successfully methylated. The reaction conditions for this transformation, as well as other LSF approaches, are detailed in the table below.
Another significant LSF method employs Baran Diversinates™ for fluoroalkylation. This technique has been adapted to add various fluoroalkyl groups to the 8-position of the triazolopyrazine scaffold. The process typically involves a solvent system of 1:1 CH₂Cl₂/DMSO, a Diversinate™ salt, the oxidant tert-butylhydroperoxide (TBHP), and trifluoroacetic acid (TFA). The acid is believed to facilitate the radical addition by protonating the pyrazine nitrogen adjacent to the target position. nih.gov
Table 1: Examples of Late-Stage Functionalization Reactions
| Reaction Type | Reagents and Conditions | Position Functionalized | Scaffold Type | Reference |
|---|---|---|---|---|
| Photoredox Methylation | Iridium photocatalyst, blue light (456 nm) | 8 | Various triazolopyrazine cores | nih.gov |
| Fluoroalkylation | Diversinate™ salt, TBHP, TFA, CH₂Cl₂/DMSO | 8 | Triazolopyrazine core | nih.gov |
Stereoselective Synthesis and Chiral Intermediates
The introduction of chirality is a critical aspect of medicinal chemistry, and stereoselective synthesis provides a pathway to obtaining enantiomerically pure prepchem.comnih.govtriazolo[4,3-a]pyrazine derivatives. A common strategy involves the use of chiral intermediates, which are coupled to the heterocyclic core.
One established method involves the acylation of the 5,6,7,8-tetrahydro- prepchem.comnih.govtriazolo[4,3-a]pyrazine scaffold with protected chiral amino acids. For example, Boc-L-phenylalanine has been coupled to the scaffold using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and triethylamine (Et₃N) as a base in a dichloromethane (DCM) solvent. The reaction proceeds at room temperature over 36 hours. The resulting Boc-protected intermediate can then be deprotected using trifluoroacetic acid (TFA) in DCM to yield the final chiral amine derivative. nih.gov This straightforward sequence allows for the incorporation of a stereocenter adjacent to the pyrazine ring. A similar procedure can be employed using other chiral building blocks, such as Boc-L-tryptophan. nih.gov
Table 2: Synthesis Utilizing Chiral Intermediates
| Chiral Intermediate | Reagents/Conditions | Resulting Moiety | Reference |
|---|
Continuous Flow Chemistry and Process Optimization
While specific examples of continuous flow synthesis for the 8-phenyl prepchem.comnih.govtriazolo[4,3-a]pyrazine core are not extensively detailed in the literature, methodologies developed for analogous heterocyclic systems highlight the potential of this technology. Continuous flow processing offers significant advantages over traditional batch methods, including improved safety, scalability, and process control.
For the related prepchem.comnih.govtriazolo[4,3-a]pyridine system, an operationally efficient synthesis has been developed using a 1,1'-carbonyldiimidazole (B1668759) (CDI) mediated tandem coupling and cyclization reaction. This methodology is noted to be suitable for both batch and continuous processing, suggesting its potential applicability to the pyrazine analogue. organic-chemistry.org Additionally, robust protocols for the flow synthesis of 1,2,3-triazoles using heterogeneous catalysts like copper-on-charcoal have been established. rsc.org These systems demonstrate the feasibility of performing cycloaddition reactions in a flow regime, which could be adapted for the final ring-closing step in triazolopyrazine synthesis. rsc.orgmdpi.com
Green Chemistry Principles in Triazolo[4,3-a]pyrazine Synthesis
The integration of green chemistry principles into synthetic routes is crucial for developing environmentally sustainable processes. For the synthesis of the prepchem.comnih.govtriazolo[4,3-a]pyrazine scaffold and related compounds, several greener alternatives to traditional methods have been explored.
Researchers at Purdue University have developed a novel two-step electrochemical and photochemical approach to synthesize the 1,2,4-triazolo-[4,3-a]pyrazine backbone. prf.orgresearchgate.net This method begins with the electrochemical coupling of a tetrazole to a pyrazine, followed by photochemical excitation which induces the release of nitrogen gas and subsequent cyclization. This process avoids harsh reagents and minimizes waste, representing a more eco-friendly pathway. prf.org
For related triazole syntheses, other green strategies have been reported that could be adapted for triazolopyrazines. These include:
Use of Recyclable Solvents: Polyethylene glycol (PEG) has been used as a recyclable reaction medium for the ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization of amidrazones, offering an environmentally benign alternative to conventional volatile organic solvents. organic-chemistry.org
Aqueous Reaction Conditions: An iodine-mediated oxidative C-N bond formation has been developed to synthesize N-fused 3-amino-1,2,4-triazoles in water, eliminating the need for organic solvents entirely. organic-chemistry.org
Metal-Free Catalysis: The development of electrochemically induced cyclizations and reactions using mediators like iodine avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. organic-chemistry.org
Precursor and Intermediate Synthesis in Triazolo[4,3-a]pyrazine Pathways
The synthesis of the prepchem.comnih.govtriazolo[4,3-a]pyrazine core relies on the availability of key precursors and intermediates. Two primary synthetic pathways have been established, starting from either pyrazine-based or acyclic precursors.
A widely used and crucial intermediate is 2-chloro-3-hydrazinopyrazine . This compound is typically synthesized from commercially available 2,3-dichloropyrazine via a nucleophilic aromatic substitution reaction with hydrazine hydrate. nih.govfrontiersin.org The reaction is commonly performed in a polar solvent such as ethanol under reflux conditions. nih.govfrontiersin.org This intermediate provides a direct route to the pyrazine portion of the final fused ring system. The hydrazine moiety is then available for cyclization to form the triazole ring. prepchem.comnih.govfrontiersin.org
An alternative pathway builds the heterocyclic core from acyclic starting materials. This route often begins with ethyl trifluoroacetate , which reacts with hydrazine hydrate in a solvent like acetonitrile (B52724) to form trifluoroacetohydrazide . nih.gov This intermediate is then acylated with chloroacetyl chloride in the presence of a base. The resulting N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide undergoes a subsequent dehydration and cyclization, often using phosphorus oxychloride (POCl₃), to form a 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole intermediate. This oxadiazole is then ring-opened and cyclized with ethylenediamine, followed by an acid-catalyzed final cyclization to yield the 3-(trifluoromethyl)- prepchem.comnih.govtriazolo[4,3-a]pyrazine scaffold. nih.gov
Table 3: Synthesis of Key Precursors and Intermediates
| Starting Material | Reagents/Conditions | Key Intermediate | Reference |
|---|---|---|---|
| 2,3-Dichloropyrazine | Hydrazine hydrate, Ethanol, Reflux | 2-Chloro-3-hydrazinopyrazine | nih.govfrontiersin.org |
| Ethyl trifluoroacetate | Hydrazine hydrate, Acetonitrile | Trifluoroacetohydrazide | nih.gov |
| Trifluoroacetohydrazide | Chloroacetyl chloride, NaOH | N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide | nih.gov |
Chemical Reactivity and Transformation Mechanisms
Substitution Reaction Pathways in Triazolo[4,3-a]pyrazine Systems
The mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine core is susceptible to nucleophilic substitution, a common method for functionalizing electron-deficient aromatic systems. The regiochemical outcome of these reactions is highly dependent on the position of the leaving group and the nature of the nucleophile, leading to different substitution pathways.
Tele-Substitution Mechanisms
A notable and somewhat unusual substitution pathway observed in the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine system is tele-substitution. In this mechanism, the incoming nucleophile attacks a position on the ring that is distant from the carbon atom bearing the leaving group. For instance, in studies on 5-halogenated mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazines, a significant portion of the products resulted from the nucleophile attacking the C8 position, leading to 8-substituted products, rather than the expected C5-substituted isomers.
The proposed mechanism for this transformation involves the initial attack of the nucleophile at the 8-position of the pyrazine (B50134) ring. This is followed by a series of electronic rearrangements within the fused ring system, ultimately leading to the expulsion of the leaving group from the C5 position. The conditions that favor this tele-substitution pathway include the use of softer nucleophiles, less polar solvents, and larger halogens as the leaving group (I > Br > Cl). Furthermore, increasing the equivalents of the nucleophile or decreasing the equivalents of the base can also promote the formation of the tele-substituted product.
Ipso-Substitution Mechanisms
Alongside tele-substitution, the more conventional ipso-substitution also occurs, where the nucleophile directly displaces the leaving group at the same carbon atom. In the context of halogenated mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazines, this results in the formation of the expected substituted product. The generally accepted mechanism for ipso-substitution involves the nucleophilic attack on the carbon atom bonded to the halogen, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide anion yields the final ipso-substituted product.
The competition between ipso- and tele-substitution is a key feature of the reactivity of this heterocyclic system. The nature of the nucleophile plays a crucial role; for example, more nucleophilic amines and thiols tend to yield a higher proportion of tele-substituted products compared to alcohols.
Nucleophilic Attack Profiles
The mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold presents multiple sites for potential nucleophilic attack due to the presence of several nitrogen atoms and the electron-deficient nature of the pyrazine ring. In halogenated derivatives, the primary sites of attack are the carbon atoms bearing the halogen (leading to ipso-substitution) and the C8 position (leading to tele-substitution).
Studies have shown that for 5-halogenated derivatives, nucleophilic attack at the 8-position is a key step in the tele-substitution mechanism. Conversely, for 8-halogenated analogues, the reaction proceeds exclusively via ipso-substitution, with the nucleophile attacking the C8 position to displace the halogen. This highlights the distinct electronic influences and accessibility of the different positions on the pyrazine ring.
Oxidative and Reductive Transformations of the Triazolo[4,3-a]pyrazine Scaffold
Information regarding the direct oxidative and reductive transformations of the pre-formed 8-phenyl mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold is not extensively documented in the available literature. However, insights can be drawn from the synthetic methodologies used to construct this ring system and the reactivity of related nitrogen-containing heterocycles.
The synthesis of the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine ring system often involves an oxidative cyclization step. For example, the reaction of a 2-hydrazinylpyrazine (B104995) with an aldehyde can be followed by oxidative cyclization using reagents like N-chlorosuccinimide (NCS) to form the triazole ring. This suggests that the scaffold is formed under oxidative conditions and may possess a degree of stability towards further oxidation.
Regarding reductive transformations, the pyrazine ring in related heterocyclic systems can be susceptible to reduction under certain conditions, such as catalytic hydrogenation. However, the specific conditions and outcomes for the 8-phenyl mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold have not been detailed. The presence of the fused triazole ring and the phenyl substituent at the 8-position would likely influence the reactivity of the pyrazine ring towards reduction. Further research is required to fully elucidate the oxidative and reductive transformation pathways of this specific compound.
Rearrangement Reactions
The mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine system can undergo rearrangement reactions under specific conditions, most notably involving the opening of the pyrazine ring.
Pyrazine Ring Opening and Rearrangement
In some instances of nucleophilic substitution on halogenated mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazines, a minor byproduct is observed which results from a rearrangement of the core structure. A plausible mechanism for this transformation involves an initial nucleophilic attack at the 8-position of the pyrazine ring. This is followed by a cleavage of the pyrazine ring, leading to an open-chain intermediate. Subsequent rearrangement and recyclization of this intermediate can then lead to the formation of a new heterocyclic system, such as a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. This type of rearrangement highlights the dynamic nature of the triazolo[4,3-a]pyrazine scaffold and its potential to be transformed into other heterocyclic structures under the influence of strong nucleophiles.
Dimroth Rearrangement
The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocyclic systems, including the acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine core. This type of rearrangement involves the translocation of two heteroatoms within the heterocyclic structure through a ring-opening and ring-closing sequence. While specific studies detailing the Dimroth rearrangement for 8-Phenyl acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine are not extensively documented, the general mechanism can be inferred from studies on analogous acs.orgwikipedia.orgnih.govtriazolo[4,3-c]pyrimidine and acs.orgwikipedia.orgnih.govtriazolo[1,5-c]pyrimidine systems. nih.govbeilstein-journals.org
The accepted mechanism for the Dimroth rearrangement in these related systems typically proceeds through the following steps. nih.govbeilstein-journals.org First, the reaction is often initiated by protonation of a nitrogen atom in the pyrimidine (B1678525) or pyrazine ring. nih.gov This is followed by a ring-opening of the six-membered ring, leading to a transient intermediate. nih.govbeilstein-journals.org Tautomerization and bond rotation can then occur in this open-chain form. wikipedia.org Subsequently, a new ring-closure takes place, forming a more thermodynamically stable isomeric structure. nih.govbeilstein-journals.org The final step involves deprotonation to yield the rearranged product. nih.gov The reaction can be influenced by factors such as pH, with the rearrangement being catalyzed by either acids or bases. nih.gov In some instances, the rearrangement can occur spontaneously, albeit slowly. nih.gov
For the acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine system, a Dimroth rearrangement would result in the formation of an isomeric acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine structure. The driving force for this transformation is the formation of a more stable isomer.
Plausible Mechanism for Dimroth Rearrangement:
| Step | Description |
| 1. Protonation | Acid- or base-catalyzed protonation of a nitrogen atom in the pyrazine ring. |
| 2. Ring Opening | Cleavage of the pyrazine ring to form an open-chain intermediate. |
| 3. Tautomerization & Rotation | Shift of protons and rotation around single bonds to allow for recyclization. |
| 4. Ring Closure | Formation of the new, more stable isomeric triazolopyrazine ring system. |
| 5. Deprotonation | Loss of a proton to yield the final rearranged product. |
Cycloaddition Reactions in Functionalization
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of functionalizing the 8-Phenyl acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine scaffold, these reactions could potentially be employed to introduce new ring systems or substituents. For instance, 1,3-dipolar cycloaddition reactions are commonly used for the synthesis of five-membered heterocyclic rings. mdpi.com However, based on a review of the available scientific literature, specific examples of cycloaddition reactions being utilized for the further functionalization of the pre-formed 8-Phenyl acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine core are not well-documented. Much of the existing research focuses on the synthesis of the triazole ring itself via cycloaddition, rather than its subsequent modification using this class of reactions. mdpi.com
Isotopic Labeling Studies in Mechanistic Elucidation
Isotopic labeling is a critical technique for elucidating the mechanisms of chemical reactions by tracking the pathways of atoms. wikipedia.org In the study of acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine derivatives, deuterium (B1214612) labeling has been instrumental in understanding complex reaction mechanisms.
A notable example is the investigation of the tele-substitution reaction observed in 5-halogenated triazolopyrazine cores. acs.org In this study, researchers performed deuteration experiments to gain insight into the reaction mechanism. When the reaction between a halogenated triazolopyrazine and an amine nucleophile was carried out in the presence of D₂O, the products showed incorporation of deuterium. acs.org
Specifically, examination of the products by ¹H NMR and ²H NMR spectroscopy revealed the incorporation of one deuterium atom in one product and two in another. acs.org This finding was crucial in determining that the hydrogen atom that replaces the halogen in the tele-substitution product originates from the solvent and not from the substrate itself. acs.org This evidence supports a plausible mechanism involving the initial attack of the nucleophile at the 8-position, followed by the elimination of the halide. acs.org
Summary of Isotopic Labeling Experiment Findings:
| Experiment | Observation | Mechanistic Implication |
| Reaction of 5-halogenated triazolopyrazine with an amine in D₂O | Incorporation of deuterium into the product at the position of the former halogen. acs.org | The hydrogen atom in the final product is sourced from the solvent. acs.org |
| ¹H and ²H NMR analysis | Confirmed the position and number of incorporated deuterium atoms. acs.org | Provides direct evidence for the proposed tele-substitution pathway. acs.org |
This use of isotopic labeling provides a clear example of how this technique can be applied to understand the intricate reaction pathways of the acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine heterocyclic system.
Spectroscopic Data for 8-Phenyl nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine Remains Elusive in Publicly Available Research
A thorough review of academic and scientific literature reveals a notable absence of specific, publicly available spectroscopic and diffraction-based characterization data for the chemical compound 8-Phenyl nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine. Despite the existence of extensive research on the broader family of nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives, detailed experimental data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this particular phenyl-substituted variant could not be located.
The nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine scaffold is a significant core structure in the development of compounds with a wide range of biological activities, and as such, numerous analogues have been synthesized and characterized. However, the specific data required to populate a detailed analysis for 8-Phenyl nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine, as per the requested outline, is not present in the surveyed literature.
While general principles of spectroscopic analysis can be applied to predict the expected spectral features of this compound, the generation of a scientifically accurate and data-rich article requires concrete experimental findings. For instance, in mass spectrometry, it has been noted that phenyl substitution on the s-triazolo[4,3-a]pyrazine ring system can lead to interesting fragmentation patterns, including a 1,2-phenyl migration. scilit.com However, without the actual mass spectrum of 8-Phenyl nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine, a detailed analysis of its molecular weight and fragmentation is not possible.
Similarly, specific chemical shifts in ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the molecule. Advanced NMR techniques would further refine this understanding, but the foundational data is not available. Infrared spectroscopy would help identify characteristic functional group vibrations, but again, specific absorption band data for this compound is not documented in the available resources.
Due to the lack of specific experimental data for 8-Phenyl nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine, it is not feasible to provide a detailed and accurate article that adheres to the requested structure and content inclusions, which mandate data tables and detailed research findings for this specific compound.
Spectroscopic and Diffraction Based Characterization in Academic Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of the molecule.
The fused ring system, consisting of a phenyl group attached to a triazolopyrazine core, is rich in π-electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, the UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π→π* and n→π* transitions. nih.gov The π→π* transitions, typically of high intensity (large molar extinction coefficient, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are often observed in the shorter wavelength region of the UV spectrum. The n→π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths compared to π→π* transitions. nih.gov
In similar heterocyclic systems, absorption bands can be influenced by the solvent polarity. montana.edu For instance, the position of the n→π* transition band may exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals. Conversely, π→π* transitions may show a bathochromic (red) shift. While specific experimental λmax values for 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine are not widely reported, analysis of related triazine derivatives suggests that the main absorption bands would likely appear in the 270-360 nm range. researchgate.net
Table 1: Expected Electronic Transitions for 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
| π → π | Bonding π to Antibonding π | Shorter Wavelength UV | High |
| n → π | Non-bonding (N) to Antibonding π | Longer Wavelength UV/Visible | Low |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element (primarily carbon, hydrogen, and nitrogen for this molecule) present in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₁₁H₈N₄. nih.gov A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.gov
For 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine, the theoretical elemental composition can be calculated from its molecular formula (C₁₁H₈N₄) and the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The molecular weight is 196.21 g/mol .
The theoretical percentages are as follows:
Carbon (C): (11 * 12.011 / 196.21) * 100% = 67.34%
Hydrogen (H): (8 * 1.008 / 196.21) * 100% = 4.11%
Nitrogen (N): (4 * 14.007 / 196.21) * 100% = 28.55%
In research articles, these values are typically presented in a table comparing the calculated percentages with the experimentally found values, which should ideally be within ±0.4% of the theoretical values. mdpi.commdpi.com
Table 2: Elemental Analysis Data for 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine (C₁₁H₈N₄)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 67.34 | |
| Hydrogen (H) | 4.11 | |
| Nitrogen (N) | 28.55 |
(Note: "Found (%)" column is left blank as it requires experimental data.)
X-ray Diffraction (XRD) for Crystalline Structure Determination
For a compound like 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine, a single-crystal XRD analysis would reveal the planarity of the fused heterocyclic ring system and the torsion angle of the phenyl group relative to this core. The analysis also determines the crystal system, space group, and unit cell dimensions. mdpi.comresearchgate.net
Table 3: Representative Crystallographic Data Obtainable from XRD Analysis
| Parameter | Example Data from a Related Structure |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 15.1413(12) |
| b (Å) | 6.9179(4) |
| c (Å) | 13.0938(8) |
| β (°) | 105.102(6) |
| Volume (ų) | 1324.16(16) |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.0337 |
(Note: The data presented is for a related compound, 3-(pyridine-4-yl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine, and serves as an illustrative example of the parameters determined by XRD.) mdpi.comresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are employed to determine properties such as charge distribution, molecular orbital energies, and reactivity. For heterocyclic systems like 8-Phenyl mdpi.comchemicaljournal.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine, these calculations provide critical insights into the molecule's stability and potential interactions.
Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally efficient way to study large molecular systems. nih.gov These methods simplify Hartree-Fock calculations by using parameters derived from experimental data for certain integrals, making them significantly faster than ab initio approaches. nih.gov While less accurate, they are valuable for initial structural explorations and for studying large assemblies of molecules.
The Conductor-like Screening Model (COSMO) is often paired with these methods to simulate the effects of a solvent. This is crucial as the properties of a molecule can change significantly in a solution compared to the gas phase. The COSMO model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic environment for calculating molecular properties. For a molecule like 8-Phenyl mdpi.comchemicaljournal.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine, this approach could be used to predict its behavior in various solvents.
Ab initio (from first principles) calculations solve the Schrödinger equation without empirical parameters, offering higher accuracy. A common approach for molecules like triazolopyrazines is Density Functional Theory (DFT), often using the B3LYP functional. The term "6-31G" refers to the basis set used, which describes the atomic orbitals of the electrons. This level of theory provides a good balance between accuracy and computational cost for optimizing molecular geometries and calculating electronic properties. chemicaljournal.org In studies of related heterocyclic compounds, DFT methods have been successfully used to reproduce experimental data and provide reliable insights into molecular structure. mdpi.com
Natural Bond Orbital (NBO) analysis is a powerful tool for examining the delocalization of electron density within a molecule. It investigates interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stability gained from these interactions, a phenomenon known as hyperconjugation. mdpi.comchemicaljournal.org
For the mdpi.comchemicaljournal.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine scaffold, NBO analysis can reveal the extent of π-electron delocalization across the fused ring system and the phenyl substituent. The analysis calculates the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions. In studies of similar pyrazine (B50134) and triazole derivatives, NBO analysis has shown significant stabilization energies arising from interactions between lone pair orbitals on nitrogen atoms (n) and antibonding π* orbitals of the rings. chemicaljournal.org
Table 1: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Related Heterocyclic System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π(C1-N3) | 25.8 |
| LP(1) N4 | π(C5-C6) | 30.2 |
| π(C5-C6) | π(N4-C8a) | 21.5 |
| π(C1-N3) | π(N2-C8a) | 18.9 |
Note: Data is representative of interactions within a triazolopyridine system and serves to illustrate the type of information gained from NBO analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. chemicaljournal.org A smaller gap generally implies higher reactivity. chemicaljournal.org
For aromatic heterocyclic systems, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π* orbital. Calculations on pyrazine and triazole derivatives show that the HOMO and LUMO are often delocalized over the entire fused ring structure. mdpi.comchemicaljournal.org The introduction of a phenyl group at the C8 position would be expected to influence the energies and distribution of these orbitals.
Table 2: Representative Frontier Molecular Orbital Energies for Triazolo-azine Analogs
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Triazolopyrimidine Derivative | -6.85 | -1.54 | 5.31 |
| Pyrazine Carboxamide Derivative | -7.12 | -2.01 | 5.11 |
| Triazolopyridine Derivative | -6.50 | -1.25 | 5.25 |
Note: Values are illustrative and derived from DFT calculations on related heterocyclic systems.
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This provides a picture of the electron density distribution and helps identify electrophilic and nucleophilic sites. mdpi.com In heterocyclic compounds containing nitrogen, the nitrogen atoms are typically the most electronegative and thus carry a negative partial charge, while adjacent carbon and hydrogen atoms are often positively charged.
In the mdpi.comchemicaljournal.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine ring system, the nitrogen atoms of both the triazole and pyrazine rings are expected to be centers of negative charge. mdpi.com The distribution of these charges is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reaction. For instance, in a related triazolopyridine, the nitrogen atoms in the triazole ring were found to have charges of approximately -0.28e, while the bridging nitrogen had a charge of -0.24e. mdpi.com
Table 3: Example Mulliken Atomic Charges for a Triazolopyridine Ring System
| Atom | Charge (e) |
|---|---|
| N1 (triazole) | -0.279 |
| N2 (triazole) | -0.281 |
| N3 (bridge) | -0.243 |
| C6 (bridgehead) | +0.372 |
| C3 (pyridine) | -0.183 |
Note: Data is from a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine and is presented for illustrative purposes. mdpi.com
Conformational Analysis and Molecular Geometry Optimization
Theoretical calculations are essential for determining the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that finds the lowest energy arrangement of the atoms. For a molecule like 8-Phenyl mdpi.comchemicaljournal.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine, this involves determining the planarity of the fused heterocyclic core and the preferred orientation (torsion angle) of the phenyl substituent relative to the pyrazine ring.
DFT calculations are commonly used for geometry optimization. mdpi.com The results provide key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For the 8-phenyl derivative, a key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the pyrazine ring. Steric hindrance between the rings may cause the phenyl group to be twisted out of the plane of the heterocyclic system. This conformation has significant implications for the molecule's electronic properties, as a planar arrangement would maximize π-conjugation, while a twisted conformation would disrupt it. Conformational studies on similar phenyl-substituted heterocycles have shown that such twisting is common to minimize steric strain. nih.gov
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the complex mechanisms of chemical reactions. jchemrev.comresearchgate.net For the jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold, understanding reaction pathways is key to developing efficient synthetic routes and functionalizing the core structure.
Studies on the amination of related 5-chloro- jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine scaffolds have revealed a preference for tele-substitution, where the incoming amine nucleophile attacks the C8 position instead of the expected C5 position (ipso-substitution) where the chlorine leaving group is located. beilstein-journals.org A plausible mechanism for this transformation involves the initial attack of the nucleophile at the 8-position, followed by the elimination of the chloride and a proton from the 8-position. beilstein-journals.org This regiochemical preference has been consistently observed across various primary amine nucleophiles. beilstein-journals.org
Another relevant reaction is the oxidative cyclization used to form the triazole ring. For the related jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine system, a proposed mechanism involves the treatment of a 2-pyridylhydrazone with an oxidizing agent like N-Chlorosuccinimide (NCS). mdpi.com The reaction is thought to proceed through the initial formation of a chlorohydrazone intermediate, which then loses HCl to generate a nitrilimine. This reactive intermediate is positioned perfectly for the pyridine nitrogen to attack, leading to an intramolecular cyclization that forms the final fused triazole ring system. mdpi.com
Computational approaches such as DFT are used to support these proposed mechanisms by calculating the thermodynamics of the reaction. For instance, calculations of Gibbs free energy (ΔG) can help determine the most stable tautomeric forms of triazole-containing heterocycles and predict the favorability of different reaction pathways. jchemrev.com
The characterization of transition states is a critical aspect of computational reaction mechanism studies, as it provides information about the energy barriers (activation energy) of a reaction. While computational methods like DFT are widely applied to study the geometrical and electronic structures of triazolopyrimidine and triazolopyrazine derivatives, jchemrev.comresearchgate.netnih.gov specific studies detailing the full characterization of transition state structures for the synthesis of 8-Phenyl jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine are not extensively detailed in the surveyed literature. Such studies would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate, providing deeper insight into the kinetics of the cyclization and substitution reactions.
Structure-Activity Relationship (SAR) Computational Frameworks
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. Computational frameworks, especially molecular modeling, are essential for interpreting experimental SAR data and guiding the design of more potent and selective compounds.
For derivatives of the jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine core, SAR studies have identified key structural features that influence activity. For example, in a series of dual c-Met/VEGFR-2 inhibitors, the introduction of a fluorine atom on a phenoxy group attached to the core was found to be favorable for antiproliferative activity. nih.gov Similarly, for derivatives designed as human renin inhibitors, the specific arrangement of substituents on the triazolopyrazine moiety was shown to be critical for potent inhibition. nih.gov
Computational modeling helps to rationalize these findings by providing a three-dimensional view of how the molecule interacts with its target. By analyzing the binding poses of different derivatives, researchers can determine why certain substitutions enhance activity—for instance, by forming an additional hydrogen bond, improving hydrophobic interactions, or inducing a more favorable conformation for binding. This iterative process of experimental testing and computational analysis accelerates the optimization of lead compounds.
QSAR represents a ligand-based computational approach that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. mdpi.com This method is particularly useful when the three-dimensional structure of the biological target is unknown.
For scaffolds related to triazolopyrazine, QSAR studies have been successfully applied. In an analysis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as inhibitors of Plasmodium falciparum, a QSAR model was developed using machine learning algorithms, specifically Support Vector Regression (SVR). mdpi.com This approach utilized a large set of molecular descriptors to identify the key structural attributes contributing to antimalarial activity. The SVR model was effective in handling the complex, non-linear relationships within the dataset. mdpi.com
Another common QSAR technique is multiple linear regression (MLR), which has been used to develop predictive models for 2-arylpyrimidine and s-triazine derivatives as selective enzyme inhibitors. chula.ac.ththaiscience.info These studies identify specific descriptors—such as those related to topology (e.g., TPSA) and electronic properties—that are either positively or negatively correlated with inhibitory activity. thaiscience.info The resulting QSAR models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.
Table 1: Overview of QSAR Methodologies Applied to Triazolopyrimidine and Related Heterocycles
| Scaffold Class | Therapeutic Target | QSAR Methodology | Key Findings |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Plasmodium falciparum | Support Vector Regression (SVR) | Non-linear structure-activity landscape; SVR effective for complex datasets. mdpi.com |
| s-Triazines & 2-Arylpyrimidines | PDE4B (Phosphodiesterase 4B) | Multiple Linear Regression (MLR) | Identified key descriptors like TPSA and maximal projection radius as important for inhibition. thaiscience.info |
Molecular Modeling for Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as a derivative of 8-Phenyl jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine, interacts with its biological target, typically a protein or enzyme. These simulations provide critical insights at the atomic level, revealing the specific binding mode, key intermolecular interactions, and the energetic factors that govern binding affinity. This knowledge is invaluable for explaining observed biological activity and for the rational design of new therapeutic agents.
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold, docking studies have been instrumental in understanding its mechanism of action against various biological targets.
For instance, in the development of dual c-Met and VEGFR-2 inhibitors, molecular docking was performed using AutoDock 4.2 software. nih.gov A promising compound from the series was docked into the ATP-binding sites of both c-Met kinase (PDB ID: 3LQ8) and VEGFR-2 kinase (PDB ID: 4SAD). The simulations revealed that the compound could bind effectively to both targets, with the triazolopyrazine core acting as a key pharmacophore. nih.gov
Similarly, docking studies were conducted on other jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety to explore their potential as c-Met kinase inhibitors. rsc.org In a different context, pyrazine-based heterocycles were evaluated as antibacterial agents, and docking was used to predict their binding to a critical bacterial enzyme (PDB: 4DUH), with the software MOE (Molecular Operating Environment) being used for the simulations. nih.gov These studies consistently help to identify crucial ligand-receptor interactions, such as hydrogen bonds and π-stacking, that are responsible for the compound's biological effect.
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is often expressed as a scoring function value. These scores, typically in units of energy (e.g., kcal/mol), predict the strength of the interaction, with lower (more negative) values indicating stronger binding.
In a study of pyrazine-based antibacterial agents, the pyrazine-pyridone derivative 5d displayed the highest predicted binding affinity, with a docking score (S) of -7.4519 kcal/mol against its bacterial target (PDB: 4DUH). nih.gov This strong predicted affinity was attributed to two key interactions: a hydrogen-donor bond and a π-hydrogen bond. nih.gov The low root-mean-square deviation (RMSD) of 1.2498 further validated the docking pose. nih.gov
While docking scores provide a valuable estimation, they are often used in conjunction with experimental data for validation. The computationally predicted binding affinities for potent jchemrev.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine derivatives often correlate well with their experimentally determined inhibitory concentrations (e.g., IC₅₀ values), reinforcing the predictive power of the docking simulations. For example, derivatives showing low nanomolar IC₅₀ values against c-Met kinase also demonstrated favorable binding energies and interaction patterns in docking studies. nih.govrsc.org
Table 2: Examples of Molecular Docking Simulations and Binding Affinity Predictions
| Compound/Derivative Class | Target Protein | PDB ID | Docking Software | Predicted Binding Affinity (Score) | Key Interactions Noted |
| jchemrev.commdpi.comresearchgate.netTriazolo[4,3-a]pyrazine derivative 17l | c-Met Kinase | 3LQ8 | AutoDock 4.2 | Correlated with IC₅₀ of 26.00 nM | Binding similar to reference inhibitor foretinib (B612053). nih.gov |
| jchemrev.commdpi.comresearchgate.netTriazolo[4,3-a]pyrazine derivative 17l | VEGFR-2 Kinase | 4SAD | AutoDock 4.2 | Correlated with IC₅₀ of 2.6 µM | Binding similar to reference inhibitor foretinib. nih.gov |
| Pyrazine-pyridone derivative 5d | Bacterial Target | 4DUH | MOE | S = -7.4519 kcal/mol | One hydrogen-donor and one π-hydrogen bond. nih.gov |
| Pyridine-pyrazole hybrids | GlcN-6-P synthase | Not Specified | Not Specified | Moderate to good binding energies reported. | Data not detailed. mdpi.com |
Molecular Docking Simulations
Active Site Interactions
Molecular docking studies are frequently employed to predict the binding orientation and affinity of ligands within the active site of a target protein. For 8-Phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives, these studies have revealed key interactions that are crucial for their biological activity.
Research into these compounds as dual inhibitors of c-Met and VEGFR-2 kinases has utilized molecular docking to understand their binding modes. One promising compound, 17l , was shown to bind effectively to both c-Met and VEGFR-2 proteins in a manner similar to the established inhibitor foretinib nih.gov. In another study focused on c-Met kinase inhibitors, docking studies helped elucidate the binding patterns of nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety rsc.org.
When investigated as potential antibacterial agents, the structure-activity relationship of nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives was analyzed. It was noted that an aromatic group, such as a phenyl ring, at the R2 position can engage in π-π stacking with the active site of the target, potentially DNA gyrase nih.gov. Furthermore, protonated nitrogen heterocycles within the scaffold can form π-cation interactions with amino acid carbonyl groups in the enzyme under physiological pH conditions, which is beneficial for antibacterial effects nih.gov.
In the context of phosphodiesterase 2 (PDE2) inhibition, docking of a pyrido[4,3-e] nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivative confirmed a binding mode where introducing a lipophilic group to the meta-position of the phenyl ring allows the ligand to access a hydrophobic roof pocket, which can increase selectivity over other phosphodiesterases like PDE10 nih.gov. Similarly, for antagonists of the human A2A adenosine (B11128) receptor (hA2A AR), docking studies highlighted crucial ligand-receptor interactions that are deeply affected by the nature of substituents on the 6-phenyl ring exlibrisgroup.com.
| Target Protein | Compound/Derivative Series | Key Interactions Observed in Docking Studies | Reference |
|---|---|---|---|
| c-Met / VEGFR-2 | Compound 17l | Binding mode similar to foretinib. | nih.gov |
| DNA Gyrase | Antibacterial derivatives | π-π stacking from the phenyl ring; π-cation interactions from protonated nitrogen heterocycles. | nih.gov |
| Phosphodiesterase 2 (PDE2) | Pyrido[4,3-e] nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazines | Access to a hydrophobic roof pocket involving Leu770. | nih.gov |
| Human A2A Adenosine Receptor | 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-ones | Crucial interactions are dependent on the substituent on the 6-phenyl ring. | exlibrisgroup.com |
| PIM-1 Kinase | Triazolo-pyridazine analogs | Interactions with LYS67, ASP186, and GLU171 in the active site. | vensel.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time, complementing the static view provided by molecular docking. These simulations can confirm the stability of a ligand within the binding pocket and reveal conformational changes in both the ligand and the protein.
In the study of nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors, MD simulations were performed to confirm that compound 17l could bind stably to both proteins nih.gov. Similarly, MD simulations were used to calculate the binding free energy for pyrazole derivatives targeting phosphodiesterase 4B (PDE4B), showing a correlation between the calculated energy and experimental IC50 values lbl.gov.
For PIM-1 kinase inhibitors, a 100-nanosecond MD simulation demonstrated that a triazolo-pyridazine ligand exhibited strong conformational stability within the active site of the PIM-1 kinase protein, maintaining up to two hydrogen bonds throughout the simulation vensel.org. This stability is a key indicator of a potent and effective inhibitor. MD simulations have also been crucial in understanding the interaction mechanism between inverse agonists and the estrogen-related receptor alpha (ERRα), where the binding free energy was analyzed using the MM-GBSA method mdpi.com.
| Target Protein | Compound/Derivative Series | Key Findings from MD Simulations | Reference |
|---|---|---|---|
| c-Met / VEGFR-2 | Compound 17l | Confirmed stable binding within the active sites of both kinases. | nih.gov |
| PIM-1 Kinase | Triazolo-pyridazine analogs | Ligand showed strong conformational stability over 100 ns, forming consistent hydrogen bonds. | vensel.org |
| Phosphodiesterase 4B (PDE4B) | Pyrazole derivatives | Binding free energy calculations correlated well with experimental IC50 values. | lbl.gov |
| Estrogen-related receptor alpha (ERRα) | 1-Phenyl-4-benzoyl-1-hydro-triazole inverse agonists | Analysis of binding free energy (MM-GBSA) showed a positive correlation with biological activity. | mdpi.com |
ADMET Property Prediction in Research
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. In silico ADMET prediction helps to identify candidates with potentially favorable pharmacokinetic profiles and minimize late-stage failures.
Computational analyses of N-substituted nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives have included the prediction of pharmacokinetic parameters and drug-likeness to identify promising anticonvulsant agents researchgate.net. Similarly, for pyrazine-based molecules, ADMET prediction was conducted for the most potent scaffolds, which displayed favorable drug-like properties doaj.org.
In a study focused on developing new anti-malarial agents, the ADMET properties of several predicted 1,2,4-triazolo[4,3-a]pyrazine ligands were calculated. The results indicated that all the new ligands showed good potential for oral administration based on predicted H₂O solubility, Caco-2 permeability, and skin permeability researchgate.net.
| Ligand | H₂O Solubility | Caco-2 Permeability | Skin Permeability |
|---|---|---|---|
| NL7 | Good | Good | Good |
| NL8 | Good | Good | Good |
| NL9 | Good | Good | Good |
| NL10 | Good | Good | Good |
| NL18 | Good | Good | Good |
| NL19 | Good | Good | Good |
Source: Adapted from research on anti-malarial 1,2,4-triazolo[4,3-a]pyrazine derivatives researchgate.net.
Applications in Medicinal Chemistry Research and Scaffold Design
Triazolo[4,3-a]pyrazine as a Privileged Scaffold in Medicinal Chemistry Research
The tandfonline.comtandfonline.comnih.govtriazolo[4,3-a]pyrazine nucleus is recognized as a privileged building block in the synthesis of biologically active molecules. nih.gov This recognition stems from its ability to serve as a versatile template for developing therapeutic agents targeting a wide array of biological pathways. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antidiabetic, antibacterial, antifungal, antimalarial, and anticonvulsant properties. nih.govresearchgate.net The significance of this scaffold is underscored by its presence in several marketed drugs, particularly those featuring a 3-(trifluoromethyl) moiety, such as the antidiabetic medication sitagliptin. nih.govresearchgate.net
Scaffold Design Principles and Modifiable Moieties
The strategic design of potent and selective inhibitors often involves the use of bioisosteric replacement and the identification of key modifiable positions on a core scaffold. The tandfonline.comtandfonline.comnih.govtriazolo[4,3-a]pyrazine system is an excellent example of these principles in action. In the development of dual c-Met/VEGFR-2 inhibitors, the triazolopyrazine core was selected as a bioelectronic isostere to replace the quinoline (B57606) structure of a known inhibitor, foretinib (B612053). nih.gov This substitution was intended to leverage the favorable pharmacokinetic and antitumor properties associated with the triazolopyrazine nucleus. nih.gov
This rational design approach breaks the molecule down into distinct, modifiable moieties:
Moiety A : The parent tandfonline.comtandfonline.comnih.govtriazolo[4,3-a]pyrazine nucleus. nih.gov
Moiety B : A substituted phenoxy group, crucial for interacting with the target protein. nih.gov
Moiety C : A linker, often a cyclic or chain structure, that connects the core scaffold to other parts of the molecule. nih.gov
Moiety D : A hydrophobic segment, typically a substituted phenyl group, which contributes to binding affinity. nih.gov
This modular design allows for systematic modification at various positions to optimize the compound's interaction with its biological target.
Derivatization Strategies for Enhancing Molecular Interactions
The substitution pattern on the phenyl rings attached to the triazolopyrazine scaffold plays a critical role in modulating biological activity. In the pursuit of novel antibacterial agents, it was observed that the nature of the substituent on a phenyl ring could significantly influence efficacy. For example, replacing a phenyl group with a 3-indole group at one position resulted in more active compounds. mdpi.com Furthermore, the presence of a phenyl group at another position was suggested to facilitate π-π stacking interactions with the active site of the target enzyme. nih.gov
In a study of urea (B33335) and thiourea (B124793) derivatives, various substitutions on the phenyl ring led to a range of antimicrobial activities. tandfonline.com The introduction of fluorine atoms, such as in 4-fluorophenyl and 2,4-difluorophenyl derivatives, was found to be beneficial for antifungal activity. tandfonline.com These findings highlight that strategic substitution on the phenyl moiety is a key tool for fine-tuning the pharmacological profile of triazolopyrazine-based compounds.
| Compound ID | Linker | Phenyl Substitution | Organism | MIC (μg/mL) |
|---|---|---|---|---|
| 13a | Urea | 4-fluorophenyl | C. neoformans | 6.25-25.0 |
| 13c | Urea | 3-chlorophenyl | C. neoformans | 25.0 |
| 13d | Urea | 2,4-difluorophenyl | C. albicans | 6.25-25.0 |
| 13g | Thiourea | 4-bromophenyl | C. albicans | 6.25-25.0 |
| 13h | Thiourea | 3-chlorophenyl | C. neoformans | 12.50 |
| 13j | Thiourea | 3-trifluoromethylphenyl | C. neoformans | 6.25-25.0 |
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity through electronic effects. nih.gov The 3-(trifluoromethyl)- tandfonline.comtandfonline.comnih.govtriazolo[4,3-a]pyrazine structure is a key pharmacophore in numerous successful drugs, demonstrating the value of this substitution. nih.govresearchgate.net
However, the position of the trifluoromethyl group is critical, as its steric and electronic effects can be either beneficial or detrimental to biological activity. In a study on antimalarial compounds based on the triazolopyrazine scaffold, substitution at the C-8 position with fluoroalkyl groups was investigated. beilstein-journals.org The research revealed that adding a -CF3 or a difluoromethyl (-CF2H) group at this position significantly reduced antimalarial potency. The incorporation of a 1,1-difluoroethyl (-CF2Me) group at the same C-8 position completely abolished the antiplasmodial effects, highlighting the sensitive steric and electronic requirements for activity in that series. beilstein-journals.org This demonstrates that while the trifluoromethyl group can be a valuable addition, its placement must be carefully considered in the context of the target protein's binding pocket. beilstein-journals.org
Flexible and rigid linkers, such as ethers and amides, are commonly used to connect different pharmacophoric elements and to orient them correctly within a binding site. The synthesis of ether-substituted triazolopyrazine derivatives has been explored in the development of antimalarial agents, where an ether linker on the pyrazine (B50134) ring with a two-methylene unit chain was found to improve potency. beilstein-journals.orgunimelb.edu.au
Amide linkers are also frequently employed due to their ability to form crucial hydrogen bonds with protein backbones. In the design of dual c-Met/VEGFR-2 inhibitors, an amide fragment within the linker was shown through molecular docking to form hydrogen bonds with key amino acid residues (GLU-885 and ASP-1046) of the VEGFR-2 kinase, enhancing the compound's binding ability. nih.gov Similarly, amide condensation reactions have been used to attach protected amino acids to the triazolopyrazine scaffold, creating peptide-like structures with potential therapeutic applications. nih.govresearchgate.net
The structural modification of the triazolopyrazine scaffold with urea and thiourea functionalities has been shown to produce compounds with significant antimicrobial properties. tandfonline.com A systematic study comparing a series of urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- tandfonline.comtandfonline.comnih.govtriazolo[4,3-a]pyrazine revealed important structure-activity relationships. tandfonline.comresearchgate.net
| Compound ID | Linker Type | Substitution | Activity Profile |
|---|---|---|---|
| 13d | Urea | 2,4-difluorophenyl | Potential antibacterial and antifungal activity (MIC: 6.25–25.0 μg/mL). |
| 13i | Thiourea | 4-bromophenyl | Potential antibacterial activity. |
| 13j | Thiourea | 3-trifluoromethylphenyl | Potential antibacterial and antifungal activity (MIC: 6.25–25.0 μg/mL). |
Exploration of Biological Target Modulation Mechanisms
The 8-phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine scaffold has emerged as a versatile platform in medicinal chemistry, demonstrating the ability to modulate a variety of biological targets through several distinct mechanisms. Researchers have extensively investigated its derivatives for their potential to interact with key enzymes and receptors involved in pathological processes, as well as their capacity to disrupt critical cellular signaling pathways.
Enzyme Inhibition Studies (e.g., Kinases like c-Met, VEGFR-2, Poly ADP-ribose polymerase)
Derivatives of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine core have shown significant promise as inhibitors of enzymes crucial to cancer progression, particularly protein kinases and DNA repair enzymes.
Kinase Inhibition (c-Met and VEGFR-2):
The nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine nucleus has been successfully employed as a bioisostere for the quinoline ring found in established multi-target kinase inhibitors like foretinib. nih.govfrontiersin.org This strategy has led to the development of novel derivatives designed to dually inhibit mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. nih.govfrontiersin.orgnih.gov
In one study, a series of these derivatives was synthesized and evaluated, with several compounds showing potent inhibitory activity. nih.gov The most promising compound, 17l , demonstrated excellent, balanced inhibitory activity against both kinases, with an IC₅₀ value of 26.00 nM for c-Met and 2.6 µM for VEGFR-2. nih.govfrontiersin.org This dual inhibition is considered a valuable therapeutic strategy, as it can simultaneously block tumor angiogenesis and compensate for the weaknesses of single-target agents, potentially overcoming drug resistance. nih.govfrontiersin.org Another series of derivatives bearing a 4-oxo-pyridazinone moiety also yielded a potent c-Met kinase inhibitor, compound 22i , with an IC₅₀ of 48 nM. rsc.org
The table below summarizes the inhibitory activities of selected nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives against c-Met and VEGFR-2 kinases.
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 17l | 26.0 | 2.6 | nih.govfrontiersin.org |
| 22i | 48.0 | Not Reported | rsc.org |
| Foretinib (Reference) | Not Reported | Not Reported | nih.gov |
Poly ADP-ribose polymerase (PARP) Inhibition:
The nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine scaffold has also been identified as a promising core for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. google.comnih.gov PARP inhibitors are a class of anticancer agents that function through a mechanism of synthetic lethality, selectively killing cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA mutations. nih.gov A patent describes substituted nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazines as high-selectivity PARP-1 inhibitors for treating PARP-related diseases. google.com Further research has led to the design and pharmacological evaluation of new derivatives with the potential to overcome acquired resistance to existing PARP inhibitors, highlighting their therapeutic promise. nih.gov
Receptor Modulation Studies (e.g., Adenosine (B11128) Receptors)
In addition to enzyme inhibition, the nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine framework is a key structural element in compounds designed to modulate G protein-coupled receptors (GPCRs), particularly human adenosine receptors (ARs).
Specifically, the 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series has been extensively investigated to develop potent and selective antagonists for the human A₂A adenosine receptor (hA₂A AR). nih.govexlibrisgroup.com Antagonists of the A₂AAR are considered attractive therapeutic targets for neurodegenerative disorders. mdpi.com
Structural modifications, such as attaching different ether and amide moieties to the para-position of a 6-phenyl ring, have yielded highly effective antagonists. nih.gov A series of compounds (11-16 ) bearing an amide linker demonstrated high affinity and selectivity for the hA₂A AR, with Kᵢ values in the low nanomolar range (3.6–11.8 nM). nih.govexlibrisgroup.com In contrast, derivatives with an ether linker also targeted the hA₂A AR but generally showed lower affinity. nih.gov
The binding affinities of representative amide-linked derivatives for the hA₂A AR are detailed in the table below.
| Compound | Linker Type | hA₂A AR Kᵢ (nM) | Reference |
|---|---|---|---|
| 11 | Amide | 3.6 - 11.8 | nih.gov |
| 12 | Amide | 3.6 - 11.8 | nih.gov |
| 13 | Amide | 3.6 - 11.8 | nih.gov |
| 14 | Amide | 3.6 - 11.8 | nih.gov |
| 15 | Amide | 3.6 - 11.8 | nih.gov |
| 16 | Amide | 3.6 - 11.8 | nih.gov |
Signaling Pathway Disruption Investigations
By inhibiting key enzymes like c-Met and VEGFR-2, derivatives of 8-phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine effectively disrupt the downstream intracellular signaling pathways that drive cancer cell proliferation and survival.
Inhibition of the c-Met/HGF pathway prevents the activation of downstream signaling cascades. nih.gov The effect of compound 17l on intracellular c-Met signaling was confirmed through Western blot analysis, demonstrating its ability to interfere with this pathway. nih.gov Furthermore, flow cytometry studies revealed that compound 17l arrests the cell cycle of A549 lung cancer cells in the G0/G1 phase and induces late apoptosis in a dose-dependent manner. nih.govfrontiersin.org
Similarly, blocking VEGFR-2 activation hinders the transmission of signals that promote angiogenesis. nih.gov The binding of VEGF to VEGFR-2 typically triggers critical pro-angiogenic pathways, including the Ras/Raf/ERK/MAPK and PI3K/Akt cascades. semanticscholar.org By inhibiting VEGFR-2, these triazolopyrazine compounds can effectively shut down these downstream signals, thereby impeding the formation of new blood vessels required for tumor growth. nih.govsemanticscholar.org
Development of Novel Therapeutic Lead Compounds through Structural Modification
The nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine scaffold serves as a foundational structure for the development of new therapeutic agents through targeted structural modifications. A key strategy involves using the triazolopyrazine core as a bioisosteric replacement for other heterocyclic systems in known active compounds. nih.gov For instance, replacing the quinoline structure of foretinib with the triazolopyrazine ring was a successful design strategy that led to the creation of novel dual c-Met/VEGFR-2 inhibitors. nih.govfrontiersin.org This approach leverages the favorable pharmacological properties of the scaffold while allowing for the exploration of new chemical space and intellectual property.
Another powerful technique is late-stage functionalization (LSF), which has been applied to the triazolopyrazine core to generate novel analogs without resorting to lengthy de novo synthesis. unimelb.edu.au This method allows for the direct modification of C-H bonds, enabling the introduction of diverse functional groups to fine-tune the compound's properties, such as improving solubility and metabolic stability while preserving potency. unimelb.edu.au Through these synthetic strategies, the core scaffold has been elaborated into a wide range of derivatives with potential applications as anticancer, antibacterial, and antimalarial agents. nih.govmdpi.comunimelb.edu.au
Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine scaffold, SAR investigations have provided valuable insights across different biological targets.
For Kinase Inhibitors: In the development of dual c-Met/VEGFR-2 inhibitors, specific substitutions were found to be critical for activity. nih.gov
Phenoxy Group Substitution: The introduction of a fluorine atom on the phenoxy group attached to the pyrazine ring was favorable for antiproliferative activity. nih.gov
R₁ Substitution: Compounds with a methyl substitution at the R₁ position generally exhibited higher antiproliferative activity against tested tumor cell lines compared to those without it. nih.gov
For Adenosine Receptor Antagonists: In the 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series targeting the A₂A AR, the nature of the linker and terminal groups on the 6-phenyl ring significantly influenced affinity. nih.gov
Linker Type: An amide linker between the phenyl ring and a terminal basic ring consistently resulted in higher affinity compared to an ether linker. nih.govexlibrisgroup.com
Terminal Groups: The presence of terminal basic rings like pyrrolidine, morpholine, and piperazine (B1678402) was thought to confer good drug-like properties. nih.gov The specific nature of these appended substituents deeply affected the affinity for the hA₂A AR. exlibrisgroup.com
For Other Activities:
Anticonvulsant Activity: For 8-amino-3-benzyl derivatives, substitutions on the benzyl (B1604629) ring were key. The 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) congeners showed the most potent activity. nih.gov
Antibacterial Activity: The presence of an ethylenediamine (B42938) moiety on the triazolo[4,3-a]pyrazine nucleus was found to be beneficial for antibacterial effects. mdpi.com Additionally, compounds where the R¹ group was a 3-indole were generally more active than their phenyl-substituted counterparts. mdpi.com
These SAR studies highlight the chemical tractability of the 8-phenyl nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine scaffold, allowing for its rational modification to achieve desired biological activity against a diverse set of therapeutic targets.
Broader Applications in Organic Synthesis Research
Role as a Key Building Block for Complex Organic Molecules
The researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine scaffold is recognized as a privileged and essential building block in synthetic organic chemistry, providing a key template for constructing various therapeutic agents. researchgate.netnih.gov The phenyl group at the 8-position offers a site for further modification, but the true versatility of the scaffold lies in its core structure, which can be strategically functionalized to build more elaborate and complex molecules.
Researchers have developed synthetic strategies that allow for the selective introduction of substituents at various positions on the heterocyclic core. These functionalized intermediates are crucial for constructing a diverse library of complex molecules. A primary method for elaboration involves transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, halogenated derivatives of the triazolopyrazine scaffold can serve as substrates in reactions like the Suzuki-Miyaura or Sonogashira couplings. While much of the detailed literature focuses on the analogous researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine system, the principles are directly transferable. Palladium-catalyzed reactions, for example, are frequently used to couple aryl or alkyl groups to a heterocyclic core, demonstrating the scaffold's capacity for diversification. ysu.am
Late-stage functionalization is another key strategy where C-H bonds on the core or on its substituents are treated as chemical handles for modification, bypassing the need for lengthy de novo synthesis. researchgate.net This approach allows for the efficient generation of analogues with varied properties. The Open Source Malaria (OSM) consortium, for example, has explored radical approaches using photoredox catalysis to create new analogues of the researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine scaffold. researchgate.netmdpi.com
The following table summarizes common synthetic strategies used to elaborate heterocyclic cores like 8-Phenyl researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine, turning them into more complex structures.
| Reaction Type | Description | Typical Reagents | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms a C-C bond between a halogenated scaffold and a boronic acid. | Palladium catalyst, base, aryl/alkyl boronic acid. | Scaffold with a new aryl or alkyl substituent. |
| Sonogashira Coupling | Forms a C-C bond between a halogenated scaffold and a terminal alkyne. | Palladium catalyst, copper(I) iodide, base, alkyne. | Scaffold with an alkynyl substituent. |
| Buchwald-Hartwig Amination | Forms a C-N bond between a halogenated scaffold and an amine. | Palladium catalyst, base, amine. | Scaffold with a new amino group. |
| Photoredox Catalysis | Uses light to initiate radical reactions for C-H functionalization. | Photocatalyst (e.g., Iridium or Ruthenium complex), light source. | Scaffold with various functional groups (e.g., methyl, trifluoromethyl). |
Synthesis of Fused Heterocyclic Systems
The 8-Phenyl researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine structure is itself a fused heterocyclic system. Its utility as a building block extends to the synthesis of even more complex, polycyclic systems where additional rings are fused onto the existing framework. This is achieved by introducing reactive functional groups onto the triazolopyrazine core, which can then participate in subsequent cyclization reactions.
The general strategy involves a two-step process: functionalization followed by cyclization. For example, a substituent introduced onto the pyrazine (B50134) ring or the phenyl group can be elaborated to contain two reactive moieties that can react with each other to close a new ring. Common methods for constructing fused heterocyclic systems include intramolecular condensation, cyclodehydration, and metal-catalyzed cyclization. nih.govorganic-chemistry.org
For instance, if an amino group and a carboxylic acid ester were introduced on adjacent positions of a side chain attached to the pyrazine ring, an intramolecular amidation reaction could lead to the formation of a new fused lactam ring. Similarly, a substituent bearing both a hydroxyl group and a terminal alkyne could undergo an intramolecular cyclization to form a fused furan (B31954) or pyran ring. The synthesis of various N-fused 1,2,4-triazoles often involves oxidative cyclization or dehydration of precursor molecules. organic-chemistry.org
These approaches leverage the triazolopyrazine core as a rigid scaffold to correctly orient the reactive groups for the final ring-closing step, enabling the efficient construction of complex polycyclic architectures.
| General Strategy | Required Functional Groups on Precursor | Cyclization Method | Resulting Fused Ring |
|---|---|---|---|
| Intramolecular Heck Reaction | An aryl halide and an alkene separated by a linker. | Palladium-catalyzed cyclization. | New carbocyclic or heterocyclic ring. |
| Pictet-Spengler Reaction | A tryptamine (B22526) derivative or equivalent. | Acid-catalyzed condensation with an aldehyde or ketone. | Fused tetrahydro-β-carboline system. |
| Bischler-Napieralski Reaction | A β-arylethylamide. | Dehydrative cyclization (e.g., using POCl₃). | Fused dihydroisoquinoline ring. |
| Intramolecular Condensation | Dicarbonyl compounds or amino-ketones. | Base or acid-catalyzed ring closure. | Various fused heterocycles (e.g., pyridine, pyrrole). |
General Utility in Heterocyclic Chemistry Development
The researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine scaffold holds a significant place in the broader development of heterocyclic chemistry. researchgate.net Its prevalence in biologically active compounds has driven the innovation of new synthetic methods for its construction and modification. nih.govnih.gov The development of efficient routes to this and related scaffolds is a key area of research, as it provides chemists with the tools needed to explore chemical space and develop new therapeutic agents.
The study of triazolopyrazines contributes to a deeper understanding of the reactivity and properties of nitrogen-rich heterocyclic systems. Research into this scaffold has led to the development of selective functionalization techniques, allowing chemists to precisely modify specific positions on the ring system. mdpi.com This selectivity is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry programs. The insights gained from studying the triazolopyrazine core, such as its electronic properties and preferred reaction pathways, can often be applied to the synthesis and understanding of other heterocyclic systems.
Furthermore, the researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine framework serves as a reliable platform for validating new synthetic methodologies. researchgate.net Its stable core and multiple potential reaction sites make it an excellent test substrate for novel cross-coupling reactions, C-H activation strategies, and other modern synthetic transformations. The successful application of a new reaction to this scaffold demonstrates its potential utility for the broader chemical community, encouraging its adoption in other areas of organic synthesis.
Academic and Intellectual Property Landscape
Review Articles and Comprehensive Scholarly Surveys on Triazolo[4,3-a]pyrazine Derivatives
The scientific community has shown considerable interest in the researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine core, leading to several comprehensive reviews that summarize the advancements in its chemistry and therapeutic applications. These surveys highlight the scaffold's versatility and its role as a "privileged" structure in drug discovery. researchgate.netnih.gov
A notable review, "New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry," provides an extensive account of the synthetic strategies and the wide spectrum of biological activities associated with these compounds. researchgate.net The review emphasizes the importance of this scaffold as a key template for developing therapeutic agents targeting a variety of diseases. researchgate.net The diverse biological activities are a testament to the structural versatility of the triazolo[4,3-a]pyrazine ring system, allowing for the synthesis of a wide range of functionalized derivatives. researchgate.net
Scholarly articles frequently cite the broad pharmacological potential of these derivatives, which includes applications such as:
Antidiabetic agents : The most prominent example is Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type II diabetes, which features a 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine core. nih.govgoogle.com
Antimicrobial agents : Research has demonstrated the efficacy of certain derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov
Antitumor agents : Studies have explored their use as inhibitors of kinases like c-Met and VEGFR-2, which are crucial in cancer progression. frontiersin.orgnih.gov
Antimalarial compounds : The Open Source Malaria (OSM) consortium has investigated the researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold for developing new treatments against malaria. mdpi.comunimelb.edu.au
Other therapeutic areas : The derivatives have also been studied for their potential as anti-platelet, anticonvulsant, and neurokinin-3 receptor antagonists. researchgate.netnih.gov
These reviews collectively underscore the sustained academic interest in the triazolo[4,3-a]pyrazine system, driven by its proven success in drug development and its potential for future therapeutic innovations. researchgate.netdntb.gov.ua
Academic Patent Analysis and Trends in Chemical Innovation
The intellectual property landscape for researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives is robust, reflecting intense research and development activity from both academic and industrial sectors. An analysis of patents reveals key trends in chemical innovation, primarily focused on the synthesis of novel derivatives and their application to specific therapeutic targets.
A significant area of patent activity revolves around the synthesis of key intermediates for blockbuster drugs. For instance, numerous patents describe methods for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine hydrochloride, a crucial intermediate for the antidiabetic drug Sitagliptin. google.com These patents often focus on developing more efficient, scalable, and cost-effective synthetic routes suitable for industrial production. google.com
Recent patent filings indicate a diversification of therapeutic applications beyond diabetes. Innovations include the development of researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazin-6(5H)-one and researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazin-8-one derivatives targeting a range of conditions. google.comgoogle.com
Below is a table summarizing representative patents, highlighting the claimed therapeutic applications and the structural class of the compounds.
| Patent Number | Title | Structural Class | Claimed Therapeutic Application/Utility |
| US11180503B2 | researchgate.netresearchgate.netfrontiersin.orgTriazolo[4,3-A]pyrazin-6(5H)-one derivatives | researchgate.netresearchgate.netfrontiersin.orgTriazolo[4,3-a]pyrazin-6(5H)-one | Treatment of chronic kidney disease, diabetic kidney disease, and hypertension. google.com |
| WO2019156861A1 | researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazin-8-one derivatives | researchgate.netresearchgate.netfrontiersin.orgTriazolo[4,3-a]pyrazin-8-one | Phosphodiesterase 1 (PDE1) inhibitors. google.com |
| CN102796104A | Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netresearchgate.netfrontiersin.orgtriazol[4,3-a] pyrazine (B50134) hydrochloride | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine | Pharmaceutical intermediate for Sitagliptin. google.com |
The trend in patent literature points towards the strategic modification of the core researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine structure to achieve selectivity for new biological targets. This involves exploring different substitution patterns on the pyrazine and triazole rings to modulate the pharmacological properties of the resulting molecules. The ongoing patent activity signifies that the researchgate.netresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold remains a fertile ground for the discovery and development of new chemical entities with significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine derivatives?
- Methodological Answer : The synthesis typically begins with ethyl 2-amino-2-(2-benzyl-hydrazono)acetate, which undergoes cyclization using carbonyldiimidazole to form a triazole intermediate. Subsequent functionalization (e.g., chlorination or amination) is achieved via nucleophilic substitution or ammonolysis. For example, 8-chloro intermediates are prepared by treating triazolopyrazin-3,8-diones with phosphorus oxychloride, followed by substitution with ammonia to introduce the amino group .
Q. How are intermediates and final compounds purified during synthesis?
- Methodological Answer : Purification methods depend on solubility and polarity. For example, derivatives with aromatic substituents are often recrystallized from ethanol/water mixtures, while polar intermediates (e.g., 8-amino derivatives) may require column chromatography using cyclohexane/EtOAC (6:4) to remove byproducts .
Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and furan protons (δ 6.2–6.8 ppm for heterocyclic substituents) .
- Mass Spectrometry : Molecular ions (e.g., m/z 135.127 for 8-amino derivatives) confirm molecular weight .
- IR Spectroscopy : Absorbance at ~1650 cm⁻¹ indicates carbonyl groups in triazolopyrazinones .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazolo[4,3-a]pyrazine synthesis?
- Methodological Answer :
- Temperature Control : Heating 8-chloro derivatives with ammonia at 140°C in sealed tubes ensures complete substitution while minimizing decomposition .
- Catalyst Selection : Iodine (I₂) in 1,4-dioxane with TBHP as an oxidant enhances oxidative coupling efficiency (e.g., 88% yield in entry 24) .
- Solvent Choice : Polar aprotic solvents like sulfolane facilitate cyclization at 150°C for piperazine-substituted derivatives .
Q. What strategies are used to introduce diverse substituents at the 6-position of the triazolo[4,3-a]pyrazine core?
- Methodological Answer :
- Electrophilic Substitution : Aryl/heteroaryl groups (e.g., furyl or nitrophenyl) are introduced via Suzuki-Miyaura coupling using Pd/C catalysts .
- Reductive Amination : Piperazinylphenyl derivatives are synthesized by reacting aminophenyl intermediates with bis-(2-chloroethyl)amine hydrochloride in sulfolane .
Q. What mechanistic insights explain the formation of triazolo[4,3-a]pyrazine derivatives during cyclization?
- Methodological Answer : Cyclization involves intramolecular nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon, forming the fused triazole ring. Computational studies suggest that carbonyldiimidazole activates the carbonyl group, lowering the activation energy for cyclization .
Q. How are bioactivity assays designed to evaluate adenosine receptor binding affinity?
- Methodological Answer :
- Radioligand Displacement : Derivatives are tested against A₁/A₂ₐ receptors using [³H]CCPA or [³H]NECA as radioligands.
- Dose-Response Curves : IC₅₀ values are calculated to compare potency, with benzylpiperazinyl derivatives showing sub-micromolar affinity due to enhanced lipophilicity .
Q. How can contradictory data in synthetic yields be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example, using anhydrous dioxane instead of DMF improves yields in benzylation reactions by reducing side-product formation . Systematic parameter screening (e.g., time, temperature) and DFT-based transition-state modeling can identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
